dimethyl 4,6-dioxo-5-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4,6-dioxo-5-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate is a multifaceted compound characterized by its distinctive pyrrolo[3,4-d]isoxazole framework. It finds its use across a myriad of scientific realms, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4,6-dioxo-5-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate typically involves the cycloaddition reaction of suitably substituted nitrile oxides with alkenes under controlled temperature conditions. These reactions require precise stoichiometry and an inert atmosphere to avoid unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound leverages automated flow reactors, which ensure consistent reaction conditions and higher yields. The industrial process is optimized for cost-efficiency and scalability, with stringent quality control measures to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical transformations, primarily:
Oxidation Reactions: : Conversion of dimethyl groups to carboxylic acids under mild conditions.
Reduction Reactions: : Formation of dihydro derivatives using catalytic hydrogenation.
Substitution Reactions: : Halogenation and acylation at the aromatic ring under electrophilic conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Palladium on carbon, lithium aluminum hydride.
Substitution Reagents: : Bromine, acetic anhydride.
Major Products
The major products formed from these reactions include dimethyl 4,6-dioxo derivatives and various substituted analogs depending on the reaction pathway and conditions.
Scientific Research Applications
Dimethyl 4,6-dioxo-5-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate has numerous applications:
Chemistry: : As an intermediate in the synthesis of complex molecules.
Biology: : Used in the study of enzyme inhibition due to its structural mimicry of natural substrates.
Medicine: : Potential therapeutic agent in the development of novel drugs, particularly in oncology.
Industry: : Utilized in the fabrication of advanced materials with unique mechanical properties.
Mechanism of Action
This compound exerts its effects through various molecular interactions:
Enzyme Inhibition: : It mimics natural enzyme substrates, effectively blocking the active sites.
Molecular Pathways: : Influences cellular pathways involved in apoptosis and cell proliferation, making it a candidate for cancer research.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 4,6-dioxo-5-tetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate: .
Dimethyl 4,6-dioxo-5-phenyl-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate: .
Uniqueness
The key distinguishing feature of dimethyl 4,6-dioxo-5-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate lies in its phenyl substitution, which imparts unique reactivity and biological activity compared to its analogs.
Exploring compounds like this can lead to incredible advancements. Whether it’s synthetic routes, biological impacts, or industrial applications, this compound stands out for its versatility and potential.
Properties
IUPAC Name |
dimethyl 4,6-dioxo-5-phenyl-3a,6a-dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-3,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O7/c1-22-13(20)15(14(21)23-2)9-10(24-16-15)12(19)17(11(9)18)8-6-4-3-5-7-8/h3-7,9-10,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDXPHDEIXPHPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C2C(C(=O)N(C2=O)C3=CC=CC=C3)ON1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.